1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (aza) at position 1 and a hydroxy group at position 5. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules. Its spiro architecture imparts conformational rigidity, which can improve target binding selectivity and metabolic stability .
Synthesis: As described in , the compound is synthesized via reduction of tert-butyl-6-oxo-2-azaspiro[3.3]heptan-2-carboxylate using NaBH₄ in methanol, yielding 1-Boc-6-hydroxy-2-azaspiro[3.3]heptane. Subsequent tosylation and iodination steps further modify the structure for downstream applications .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane and analogous spirocyclic compounds.
Table 1: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives
Structural Differences and Implications
Heteroatom Arrangement :
- The 1-azaspiro configuration in the target compound contrasts with 2-azaspiro (e.g., 2-Boc-6-hydroxy-2-azaspiro) and mixed oxa/aza systems (e.g., 6-oxa-1-azaspiro). These variations influence electronic distribution and hydrogen-bonding capabilities, affecting solubility and receptor interactions.
- The Boc group at position 1 in the target compound versus position 2 in 2-Boc-6-hydroxy-2-azaspiro alters steric hindrance and synthetic flexibility .
- Functional Groups: The hydroxy group at position 6 enhances polarity compared to ethers (e.g., 6-oxa derivatives) or Boc-protected amines (e.g., trans-6-(Boc-amino)). This makes the compound more reactive in nucleophilic substitutions or oxidation reactions. Tosyl or iodinated derivatives () demonstrate the hydroxy group’s utility as a handle for further functionalization, unlike inert substituents like oxalate salts.
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